molecular formula C8H8ClN3S B13115924 4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 64609-32-1

4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13115924
CAS No.: 64609-32-1
M. Wt: 213.69 g/mol
InChI Key: GJMHCKTYEIFVBQ-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-methylthiopyrimidine with suitable reagents to form the desired pyrrolo[2,3-d]pyrimidine ring . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include substituted pyrrolo[2,3-d]pyrimidines, sulfoxides, sulfones, and various coupled products depending on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-5-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Chloro-5-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine exerts its effects often involves interaction with specific molecular targets such as kinases or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chloro and methylthio groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

64609-32-1

Molecular Formula

C8H8ClN3S

Molecular Weight

213.69 g/mol

IUPAC Name

4-chloro-5-methyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C8H8ClN3S/c1-4-3-10-7-5(4)6(9)11-8(12-7)13-2/h3H,1-2H3,(H,10,11,12)

InChI Key

GJMHCKTYEIFVBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C(=NC(=N2)SC)Cl

Origin of Product

United States

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